molecular formula C9H11NO3 B556112 3-Amino-D-alanine Hydrochloride CAS No. 6018-56-0

3-Amino-D-alanine Hydrochloride

Cat. No.: B556112
CAS No.: 6018-56-0
M. Wt: 140.57 g/mol
InChI Key: OUYCCCASQSFEME-QMMMGPOBSA-N
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Description

3-Amino-D-alanine Hydrochloride is a derivative of the amino acid alanine It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Mechanism of Action

Target of Action

The primary target of 3-Amino-D-alanine Hydrochloride, also known as H-D-DAP-OH HCL, is the peptidoglycan in bacterial cell walls . This compound is a D-amino acid that can be incorporated into the peptidoglycan of diverse bacterial species .

Mode of Action

This compound interacts with its targets by being incorporated into the peptidoglycan of bacterial cell walls . This incorporation allows for the specific and covalent probing of bacterial growth with minimal perturbation .

Biochemical Pathways

The biochemical pathway affected by this compound involves the biosynthesis of peptidoglycans in bacterial cell walls . The compound’s incorporation into the peptidoglycan affects the structure and function of the bacterial cell wall, influencing bacterial growth .

Pharmacokinetics

It is known that the compound can be incorporated into bacterial cell walls, suggesting that it is absorbed and distributed within bacterial cells . The impact of these properties on the compound’s bioavailability is currently unclear.

Result of Action

The result of this compound’s action is the labeling of peptidoglycans in live bacteria without affecting growth rates . This labeling results in strong peripheral and septal labeling of diverse bacterial cell populations .

Action Environment

The action of this compound is influenced by the bacterial environment. The compound is suitable for labeling peptidoglycans in live bacteria, suggesting that it is stable and effective in the bacterial cellular environment . .

Biochemical Analysis

Biochemical Properties

3-Amino-D-alanine Hydrochloride interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the production and release of extracellular D-amino acids which regulate diverse cellular processes such as cell wall biogenesis, biofilm integrity, and spore germination . The presence of D-amino acids in the peptide moieties of the PG of bacteria makes the cell wall invulnerable to most proteases designed to cleave between L-amino acids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to protect tubular epithelial cells from hypoxia-related cell injury and induce proliferation after hypoxia . It inhibits reactive oxygen species (ROS) production and improves mitochondrial membrane potential .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows strong peripheral and septal labeling of diverse bacterial cell populations without affecting growth rates . This suggests that the compound has a stable effect over time, with no significant degradation or long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the biosynthesis pathway of L-aspartate family amino acids, including methionine, threonine, and lysine . It plays a key role in microbial carbon and nitrogen metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely facilitated by its incorporation into the peptidoglycans (PGs) of diverse bacterial species at the sites of PG biosynthesis .

Subcellular Localization

The subcellular localization of this compound is likely associated with the sites of peptidoglycan biosynthesis, allowing specific and covalent probing of bacterial growth with minimal perturbation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-D-alanine Hydrochloride can be synthesized through several methods. One common approach involves the biocatalytic deracemization of racemic alanine using enzymes such as alanine dehydrogenase and ω-transaminase . This method involves the stereoinversion of L-alanine to D-alanine, followed by the regeneration of NAD+ by NADH oxidase .

Industrial Production Methods: Industrial production of this compound often employs similar biocatalytic processes due to their efficiency and cost-effectiveness. The use of biocatalysts allows for high yields and enantiomeric purity, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-D-alanine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted alanine derivatives .

Scientific Research Applications

3-Amino-D-alanine Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Amino-D-alanine Hydrochloride is unique due to its specific chiral configuration and its ability to participate in a wide range of chemical reactions. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research.

Properties

IUPAC Name

(2R)-2,3-diaminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWCZPYWFRTSDD-HSHFZTNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584958
Record name 3-Amino-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6018-56-0
Record name 2,3-Diaminopropionic acid hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2,3-Diaminopropionic Acid Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5452MGQ13C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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